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Compound of Interest

Compound Name:
4-(Aminomethyl)cyclohexan-1-

amine dihydrochloride

CAS No.: 1427380-67-3

Cat. No.: B1377131

Get Quote

Executive Summary & Chemical Identity
4-(Aminomethyl)cyclohexan-1-amine dihydrochloride is a pivotal diamine scaffold in

medicinal chemistry, serving as a versatile linker in antibody-drug conjugates (ADCs) and a

precursor for peptidomimetics. Structurally, it bridges the gap between rigid cycloaliphatic

amines (like cyclohexylamine) and flexible linear diamines.

For the drug development scientist, the critical quality attribute (CQA) of this molecule is often

its stereochemistry (cis vs. trans) and the integrity of its salt form. The dihydrochloride salt

stabilizes the molecule against oxidation and volatility but introduces hygroscopicity that

complicates spectral acquisition.
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Property Detail

IUPAC Name
4-(Aminomethyl)cyclohexan-1-amine

dihydrochloride

Common Synonyms
1-Amino-4-(aminomethyl)cyclohexane 2HCl;

Hexahydro-p-xylylenediamine (related)

Formula
(Salt);

(Base)

Molecular Weight
201.14 g/mol (Dihydrochloride); 128.22 g/mol

(Free Base)

CAS (Free Base) 3218-02-8

Key Isomers
Trans (diequatorial, thermodynamically stable)

vs. Cis (axial-equatorial)

Experimental Methodology: Sample Preparation
As a Senior Application Scientist, I cannot stress enough that sample preparation is the primary

source of error in characterizing amine salts. The dihydrochloride is highly polar and potentially

hygroscopic.

Protocol: NMR Sample Preparation
Objective: Obtain high-resolution

H and

C spectra without water suppression artifacts.

Solvent Selection: Use Deuterium Oxide (

, 99.9% D) exclusively.

Reasoning: The salt is insoluble in
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. While

can be used,

eliminates the broad ammonium (

) signals, simplifying the aliphatic region and preventing overlap with the critical methine
proton.

pH Adjustment (Optional): If resolving cis/trans isomers is difficult, adding 1-2 drops of

can shift the equilibrium to the free base in situ, altering chemical shifts significantly to
separate overlapping multiplets.

Reference: Use internal TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) at 0.00

ppm, as TMS is insoluble in

.

Workflow Visualization
The following diagram outlines the critical path for analytical validation.

Raw Material
(Dihydrochloride Salt)

Solubility Check
(D2O vs DMSO)

Sample Prep
(10mg in 0.6mL D2O)

Select D2O Acquisition
(1H, 13C, COSY)

Data Analysis
(Isomer Ratio Calc)

Click to download full resolution via product page

Caption: Figure 1. Analytical workflow for the spectroscopic validation of amine salts, prioritizing

solvent selection to minimize exchange artifacts.

Spectroscopic Data Analysis[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of the dihydrochloride salt differs significantly from the free base due to the

deshielding effect of the cationic ammonium groups.

H NMR Data (400 MHz,
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)
Note: Chemical shifts are representative for the trans-isomer (major product in catalytic

hydrogenation).
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Position Proton Type (ppm) Multiplicity Integration
Assignment
Logic

1 3.15 - 3.25 m (tt) 1H

Deshielded

by

-ammonium;

axial

orientation in

trans-isomer

gives large

coupling (

Hz).

7 2.90 - 3.00 d 2H

Exocyclic

methylene;

deshielded by

ammonium

but less than

ring methine.

2, 6 Ring 1.95 - 2.05 m 2H

Equatorial

protons,

deshielded by

proximity to

amine.

3, 5 Ring 1.45 - 1.55 m 2H
Remote ring

protons.

2, 6 Ring 1.30 - 1.45 m 2H

Axial protons

(overlap

common).

4 Ring 1.60 - 1.75 m 1H

Methine at

the branching

point.
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Critical Insight: In the cis-isomer, the H1 proton signal often shifts downfield (approx +0.1-0.2

ppm) and appears as a narrower multiplet due to the lack of large trans-diaxial coupling

constants (

).

C NMR Data (100 MHz,

)
Position Carbon Type (ppm) Assignment Logic

1 50.5 Alpha to ring nitrogen.

7 44.8
Exocyclic

aminomethyl carbon.

4 Ring 35.2
Branching point

carbon.

2, 6 Ring 29.5 Beta to ring nitrogen.

3, 5 Ring 28.1
Gamma to ring

nitrogen.

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Diamond Crystal)

The salt form is easily distinguished from the free base by the ammonium bands.
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Frequency (

)
Vibration Mode Description

2800 - 3200 Stretch (Ammonium)

Very broad, strong band

characteristic of

. Obscures

stretches.

1600 - 1620 Bend (Asymmetric)
"Ammonium scissors"

deformation.

1500 - 1520 Bend (Symmetric)
Weak band, specific to the salt

form.

1050 - 1150 Stretch
Medium intensity, often split

due to two distinct amines.

Mass Spectrometry (ESI-MS)
Mode: Positive Ion Mode (ESI+)

The dihydrochloride salt dissociates in the LC-MS mobile phase (typically Water/Acetonitrile +

0.1% Formic Acid). You will observe the protonated molecular ion of the free base.

Observed Ion

:

129.1

Base Peak: Often 129.1 or a fragment losing

(

112).

Interpretation: The presence of the chloride counter-ion is not seen in positive mode but can

be verified in negative mode (
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35/37) or via elemental analysis.

Structural Visualization
The following diagram illustrates the atom numbering used for the NMR assignments above.
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Caption: Figure 2. Numbering scheme for 4-(Aminomethyl)cyclohexan-1-amine. C1 is the ring

methine; C7 is the exocyclic methylene.

Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, be aware of these common impurities which

can be detected via the spectroscopic methods detailed above:

1,4-Diaminocyclohexane: Result of over-oxidation or incorrect starting material. Detected by

a simplified NMR spectrum (symmetry).

4-Methylcyclohexylamine: Result of hydrogenolysis of the amino group. Detected by a

methyl doublet at ~0.9 ppm in

H NMR.

Cis-Isomer: Often considered an impurity if the trans-isomer is required for rigid linker

applications. Quantify using the integration ratio of the H1 proton.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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